Product packaging for 2-Methyl-3-biphenylmethanol-d5(Cat. No.:)

2-Methyl-3-biphenylmethanol-d5

Cat. No.: B13440123
M. Wt: 203.29 g/mol
InChI Key: BGTLHJPGBIVQLJ-QRKCWBMQSA-N
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Description

Significance of Deuterium (B1214612) Incorporation in Biphenylmethanol Derivatives for Mechanistic and Quantitative Studies

The primary and most crucial role of 2-Methyl-3-biphenylmethanol-d5 is as an internal standard for the precise quantification of its non-deuterated counterpart. veeprho.com When analyzing environmental or biological samples for 2-Methyl-3-biphenylmethanol, a known quantity of the d5-labeled standard is added to the sample at the beginning of the workflow. Because the deuterated and non-deuterated forms have virtually identical physicochemical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation. However, they are easily distinguished by a mass spectrometer due to their mass difference. This allows the labeled standard to serve as a reliable reference to correct for any analyte loss during sample preparation and to normalize for variations in instrument response, significantly enhancing the accuracy and reliability of the quantitative results.

Beyond quantitative analysis, deuterium labeling is a cornerstone of mechanistic chemistry through the study of the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. libretexts.org Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond will proceed more slowly. libretexts.org Observing a significant KIE (typically a kH/kD ratio greater than 1) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction mechanism. researchgate.netnih.gov While specific KIE studies on 2-Methyl-3-biphenylmethanol are not widely published, the principle remains a powerful tool available to researchers for investigating its formation or degradation pathways.

Below is a table comparing the key properties of 2-Methyl-3-biphenylmethanol and its deuterated analogue.

Property2-Methyl-3-biphenylmethanolThis compound
CAS Number 76350-90-8 biosynth.comchemicalbook.com1329835-20-2
Molecular Formula C₁₄H₁₄O nih.govbiosynth.comC₁₄H₉D₅O usbio.net
Molecular Weight ~198.26 g/mol nih.govbiosynth.comcymitquimica.com~203.29 g/mol usbio.net
Primary Use Chemical intermediate, environmental metabolite nih.govchemicalbook.comInternal standard for quantitative analysis veeprho.com

Table 1: Physicochemical Properties of 2-Methyl-3-biphenylmethanol and its d5 Analogue.

Overview of Research Trajectories and Future Directions for Deuterated Biphenylmethanol Analogues

The availability of this compound opens several avenues for advanced research, primarily centered on environmental monitoring and toxicology. As regulations on pesticides and their environmental byproducts become more stringent, the demand for highly accurate analytical methods will increase. chemetrix.co.zaglobalmarketestimates.com

Future research enabled by this deuterated standard includes:

Enhanced Environmental Monitoring: Developing and validating ultra-sensitive methods for tracking the presence and fate of Bifenthrin and its metabolite, 2-Methyl-3-biphenylmethanol, in soil, water, and agricultural products. nih.govunt.edu

Toxicological and Metabolic Studies: Accurately quantifying the uptake and metabolism of 2-Methyl-3-biphenylmethanol in various organisms to better understand its potential biological impact.

Remediation Process Evaluation: Assessing the efficiency of different environmental remediation techniques designed to break down pyrethroid pesticides and their derivatives.

Food Safety Analysis: Ensuring food products are compliant with regulatory limits for pesticide residues by providing a robust method for quantification.

The table below summarizes the key advantages and future applications driven by the use of this deuterated standard.

Area of ImpactAdvantage of Using this compoundPotential Research Application
Quantitative Accuracy Corrects for analyte loss and matrix effects during analysis.Development of certified reference materials for environmental testing. archivemarketresearch.com
Method Validation Ensures the robustness and reliability of new analytical procedures.Establishing standardized methods for international regulatory agencies. chemetrix.co.za
Environmental Fate Studies Enables precise tracking of the analyte in complex ecosystems.Long-term monitoring of pesticide persistence in agricultural soils.
Mechanistic Elucidation Potential to probe reaction mechanisms via the Kinetic Isotope Effect. escholarship.orgInvestigating the enzymatic pathways involved in the degradation of Bifenthrin metabolites. nih.gov

Table 2: Research and Analytical Advantages of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B13440123 2-Methyl-3-biphenylmethanol-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O

Molecular Weight

203.29 g/mol

IUPAC Name

[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol

InChI

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D

InChI Key

BGTLHJPGBIVQLJ-QRKCWBMQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)CO)[2H])[2H]

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 3 Biphenylmethanol D5

Strategies for Site-Selective Deuterium (B1214612) Incorporation into Biphenylmethanol Scaffolds

The synthesis of specifically deuterated molecules like 2-Methyl-3-biphenylmethanol-d5 requires precise control over the location of deuterium incorporation. Several advanced strategies have been developed for the site-selective deuteration of biphenylmethanol and other alcohol scaffolds.

Hydrogen-Deuterium Exchange Reactions for Deuterated Alcohols

Hydrogen-Deuterium Exchange (HDE) represents a direct method for introducing deuterium into a molecule by replacing hydrogen atoms. nih.gov This process often utilizes a deuterium source, such as deuterium oxide (D₂O), and can be catalyzed by acids, bases, or metal catalysts. nih.govacs.org The exchange typically occurs at positions with acidic protons or where a stable carbanion intermediate can be formed. acs.orgcolorado.edu For alcohols, the exchange can be targeted to specific positions under controlled conditions.

Metal-catalyzed HDE reactions have shown significant efficacy. For instance, iridium(III)-bipyridonate complexes have been reported to catalyze the α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. rsc.org This method is advantageous due to its high chemoselectivity, allowing for the deuteration of primary and secondary alcohols even in the presence of sensitive functional groups. rsc.org The mechanism is proposed to involve a hydrogen-transfer catalytic cycle where the iridium complex mediates the dehydrogenation of the alcohol to a carbonyl intermediate, followed by H/D exchange on the metal hydride species and subsequent reductive deuteration of the carbonyl intermediate. rsc.org

Similarly, platinum group metals on carbon catalysts, activated by hydrogen gas, can facilitate H-D exchange reactions in D₂O. jst.go.jp This method has been applied to various organic compounds, including alcohols. jst.go.jp The proposed mechanism involves the oxidative addition of a C-H bond to the active metal(0) species, followed by H-D exchange on the metal and reductive elimination to yield the deuterated product. jst.go.jp

Table 1: Catalytic Systems for Hydrogen-Deuterium Exchange in Alcohols

Catalyst SystemDeuterium SourceKey FeaturesReference
Iridium(III)-bipyridonateD₂Oα-selective deuteration of primary and secondary alcohols. rsc.org rsc.org
Platinum group metal on carbon / H₂D₂OEffective for various organic compounds, including alcohols. jst.go.jp jst.go.jp
Ruthenium dichloride tris(triphenylphosphine)D₂OAllows for α-deuteration of alcohols at elevated temperatures. nih.gov nih.gov

Reductive Deuteration of Carbonyl Precursors for α,α-Dideuterio Alcohols

A highly effective strategy for synthesizing α,α-dideuterio alcohols involves the reductive deuteration of corresponding carbonyl compounds (aldehydes or ketones). This approach ensures high levels of deuterium incorporation specifically at the α-position to the newly formed hydroxyl group.

One prominent method employs samarium(II) iodide (SmI₂) in the presence of D₂O. researchgate.netnih.gov This system facilitates the single-electron transfer (SET) reductive deuteration of acyl chlorides or esters to yield α,α-dideuterio alcohols. researchgate.netnih.govorganic-chemistry.org This method is noted for its excellent functional group tolerance and high deuterium incorporation. researchgate.netnih.gov The use of pentafluorophenyl esters as precursors has also been shown to be effective in this transformation. organic-chemistry.orgorganic-chemistry.org

Another approach involves the use of N-heterocyclic carbene (NHC) catalysis. NHCs can promote a reversible hydrogen-deuterium exchange at the formyl position of aldehydes with D₂O, leading to the formation of C-1 deuterated aldehydes. nih.gov These deuterated aldehydes can then be reduced to the corresponding α,α-dideuterated benzylic alcohols, for instance, through a Cannizzaro reaction. nih.gov

Table 2: Reagents for Reductive Deuteration of Carbonyl Precursors

Carbonyl PrecursorReagent SystemProductKey FeaturesReference
Acyl ChloridesSmI₂ / D₂Oα,α-Dideuterio alcoholsHigh functional group tolerance and deuterium incorporation. researchgate.netnih.gov researchgate.netnih.gov
Aromatic EstersSmI₂ / D₂Oα,α-Dideuterio benzyl (B1604629) alcoholsMild, single-electron transfer reduction. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org
AldehydesNHC / D₂O, then reductionα,α-Dideuterated benzylic alcoholsForms deuterated aldehyde intermediate. nih.gov nih.gov

Multi-Step Organic Synthesis Utilizing Deuterated Building Blocks and Reagents

The synthesis of complex deuterated molecules often relies on a multi-step approach where deuterium is introduced via specifically deuterated building blocks or reagents. researchgate.netresearchgate.net This strategy allows for precise control over the location and number of deuterium atoms in the final product. The development of synthetic methods to create a diverse array of deuterated building blocks is crucial for this approach. d-nb.info

For instance, the synthesis of deuterated pharmaceuticals has been achieved by employing deuterated synthons that allow for the incorporation of deuterium atoms and functional groups in a single step. researchgate.netresearchgate.net This highlights the importance of having access to a variety of deuterated starting materials. The synthesis of such building blocks can be achieved through various means, including the pH-dependent hydrogen isotope exchange of alkyl-substituted thianthrenium salts using D₂O as the deuterium source. researchgate.net

Specific Synthetic Routes for this compound Analogs

The synthesis of 2-Methyl-3-biphenylmethanol and its deuterated analogs typically involves a two-stage process: the construction of the biphenyl (B1667301) core followed by the generation or modification of the methanol (B129727) functionality.

Adaptations of Suzuki Coupling Methodologies with Deuterated Phenyl Boronic Acids or Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. chemicalbook.comgoogle.comgre.ac.ukrsc.orgmdpi.com The synthesis of 2-Methyl-3-biphenylmethanol often employs a Suzuki coupling between a substituted phenyl halide and a phenylboronic acid or ester. chemicalbook.comgoogle.com

To synthesize deuterated analogs like this compound, this methodology can be adapted by using a deuterated coupling partner. For example, a Suzuki coupling reaction between (3-bromo-2-methylphenyl)methanol (B1336436) and a deuterated phenylboronic acid (e.g., phenyl-d5-boronic acid) would directly introduce the deuterated phenyl ring. chemicalbook.comnih.gov The reaction is typically catalyzed by a palladium complex, such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II), in the presence of a base like sodium bicarbonate. chemicalbook.com

The synthesis of deuterated phenylboronic acids themselves is a key step. These can be prepared from deuterated precursors, such as deuterated bromobenzene, through halogen-metal exchange followed by reaction with a boron source. nih.gov

Table 3: Example of Suzuki Coupling for Biphenylmethanol Synthesis

Reactant 1Reactant 2CatalystBaseProductReference
(3-bromo-2-methylphenyl)methanolPhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂Sodium bicarbonate2-Methyl-3-biphenylmethanol chemicalbook.com
Bromobenzene-d5(4-(hydroxymethyl)phenyl)boronic acidNot specifiedNot specified4-(Phenyl-d5)benzyl alcohol nih.gov

Reduction Reactions with Deuterated Hydride Sources for Hydroxyl Functionality

The final step in the synthesis of 2-Methyl-3-biphenylmethanol often involves the reduction of a carboxylic acid or its derivative. chemicalbook.comgoogle.com To introduce deuterium at the methylene (B1212753) bridge (the benzylic position), a deuterated reducing agent can be employed.

Lithium aluminum deuteride (B1239839) (LAD, LiAlD₄) is a powerful deuterated hydride source capable of reducing esters and carboxylic acids to the corresponding α,α-dideuterated alcohols. nih.govd-nb.infolibretexts.org For example, the reduction of methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate with LAD would yield (2-Methyl-[1,1'-biphenyl]-3-yl)methanol-d2. To achieve the d5-labeling pattern in this compound, where the phenyl ring is deuterated, the deuterium must be incorporated prior to the reduction step, as described in the Suzuki coupling section. If the goal were to deuterate the methyl group and the methylene bridge, a different multi-step strategy involving deuterated precursors would be necessary.

The choice of reducing agent is critical. Lithium aluminum hydride (and by extension, LAD) is a very strong reducing agent. libretexts.org Sodium borohydride (B1222165) (and its deuterated counterpart, NaBD₄) is a milder reducing agent and is typically used for the reduction of aldehydes and ketones. libretexts.org The synthesis of 2-Methyl-3-biphenylmethanol from 3-phenyl-2-methylbenzoic acid can be achieved by direct reduction with a reducing agent like borane (B79455) or lithium aluminum hydride. chemicalbook.com Using a deuterated version of these reagents would install deuterium at the methanol carbon.

Metal-Free Approaches for the Synthesis of Deuterated Benzyl Alcohols as Relevant Precursors

The synthesis of deuterated benzyl alcohols, which are crucial precursors for more complex molecules like this compound, has seen significant advancements through the development of metal-free methodologies. These approaches offer a greener and often simpler alternative to traditional methods that rely on metal hydrides or catalysts. thieme-connect.com

One prominent metal-free method involves the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with deuterium oxide (D₂O). thieme-connect.comorganic-chemistry.org This reaction can be performed under either conventional reflux or microwave irradiation, with the latter often providing superior yields and shorter reaction times. organic-chemistry.org The process uses water or D₂O as the solvent, circumventing the need for organic solvents and metal catalysts, which is environmentally advantageous. thieme-connect.comorganic-chemistry.org The reaction proceeds by reacting a p-toluenesulfonylhydrazone with a base like potassium carbonate to form a diazoalkane intermediate, which then couples with D₂O to yield the deuterated alcohol. thieme-connect.com This technique has been successfully applied to a variety of p-toluenesulfonylhydrazones, demonstrating its versatility in producing a diverse library of deuterated alcohols. thieme-connect.com

Another innovative metal-free approach is the direct hydroxylation of heterobenzylic methylenes using a potassium tert-butoxide (KOBu-t)/dimethyl sulfoxide (B87167) (DMSO)/air system. acs.org When deuterated DMSO (DMSO-d₆) is used, this protocol facilitates a difunctionalization, yielding α-deuterated secondary alcohols with high levels of deuterium incorporation (>93%). acs.org This method allows for the synthesis of active pharmaceutical ingredients, highlighting its practical utility. acs.org

Below is a summary of a metal-free approach for synthesizing deuterated benzyl alcohols.

Table 1: Metal-Free Synthesis of Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones using D₂O thieme-connect.comorganic-chemistry.org This interactive table summarizes the yields of deuterated alcohols produced from various p-toluenesulfonylhydrazones under different reaction conditions.

Starting p-Toluenesulfonylhydrazone Reaction Conditions Product Yield (%)
Benzaldehyde derivative Reflux in D₂O Benzyl-d₂-alcohol Similar to yields in H₂O
4-Methylbenzaldehyde derivative Microwave in D₂O 4-Methylbenzyl-d₂-alcohol Higher than conventional heating

Mechanistic Insights into Deuterium Labeling Pathways

Understanding the mechanisms behind deuterium incorporation is fundamental to controlling the synthesis of specifically labeled compounds. This involves analyzing kinetic isotope effects and the role of catalytic systems in directing the position of the deuterium labels.

Analysis of Kinetic Isotope Effects in Deuterium Incorporation Processes

The kinetic isotope effect (KIE) is a critical tool for elucidating reaction mechanisms, representing the change in reaction rate when an atom is replaced by its isotope. wikipedia.org In deuterium labeling, the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (hydrogen, kH) to that of the heavy isotope (deuterium, kD), or kH/kD. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net For C-H bonds, this effect can be significant, with kH/kD ratios typically ranging from 6 to 10. wikipedia.org

In the context of benzyl alcohol synthesis and modification, KIE studies provide valuable mechanistic information. For instance, the oxidation of benzyl alcohol by certain ruthenium complexes exhibits large primary KIEs, indicating that the C-H bond at the alcohol's α-carbon is cleaved in the rate-limiting step. osti.govosti.gov For example, a deuterium KIE of over 60 was noted for the oxidation of benzyl alcohol by a specific Ru-oxo oxidant. osti.gov Similarly, in enzyme-catalyzed reactions, such as the oxidation of benzyl alcohol by horse liver alcohol dehydrogenase, a deuterium isotope effect of 4.6 was observed in rapid-reaction studies, which helps in interpreting the hydride transfer step. nih.gov

Even when C-H bond cleavage is not rate-determining, KIEs can be measured to understand product-determining steps. researchgate.net Secondary KIEs, where the bond to the isotope is not broken, are smaller but can still distinguish between reaction pathways, such as Sₙ1 and Sₙ2 mechanisms. wikipedia.org

Table 2: Examples of Kinetic Isotope Effects (KIE) in Reactions Involving Benzyl Alcohol Derivatives This interactive table presents observed KIE values for various reactions, illustrating the impact of deuterium substitution on reaction rates.

Reaction Substrate Oxidant/Catalyst Observed KIE (kH/kD) Reference
Oxidation Benzyl alcohol Ru(VI) oxidant ~61 osti.gov
Oxidation Benzyl alcohol Ru(IV) oxo complex >60 osti.gov
Oxidation 4-NO₂-benzyl alcohol Galactose oxidase 12 nih.gov
Oxidation 4-CH₃O-benzyl alcohol Galactose oxidase 4.3 nih.gov
C-H Activation Substrate 1aa vs 1aa' Nickel nanoparticles 2.7 researchgate.net

Investigation of Catalytic Systems and Regioselectivity in Deuterium Exchange Reactions

Catalytic systems are pivotal for achieving high efficiency and regioselectivity in deuterium exchange reactions. Both homogeneous and heterogeneous catalysts, often based on transition metals like palladium, iridium, and ruthenium, are employed to activate C-H bonds for deuteration. uni-rostock.deresearchgate.net

Palladium-catalyzed reactions, often used in Suzuki couplings to create the biphenyl structure, can also be adapted for hydrogen isotope exchange (HIE). chemicalbook.comchemrxiv.org Ligands play a crucial role in modulating the catalytic activity. For instance, in a Pd-catalyzed dual-ligand system, sterically hindered monoprotected amino acid (MPAA) ligands were found to accelerate HIE by facilitating C-D bond formation over functionalization. chemrxiv.org This approach has been used for the deuteration of biphenyl derivatives. chemrxiv.org

Iridium-based catalysts are particularly effective for ortho-directed HIE, utilizing coordinating groups within the substrate to direct the catalyst to a specific C-H bond. uni-rostock.desnnu.edu.cn This high regioselectivity is essential for late-stage deuteration of complex molecules. uni-rostock.de The mechanism typically involves the formation of a cyclometalated dideuterium hydride complex. uni-rostock.de

The choice of catalyst and reaction conditions dictates the deuteration pattern. For example, Pt/C has been used as a heterogeneous catalyst with D₂O and H₂ gas to deuterate electron-rich aromatic rings under mild conditions. researchgate.net Base-catalyzed exchange reactions have also been developed to deuterate specific positions, such as the methyl group of aryl methyl ketones, under mild conditions. researchgate.net These catalytic methods provide a powerful toolkit for the precise synthesis of deuterated compounds like this compound. chemrxiv.org

Applications of 2 Methyl 3 Biphenylmethanol D5 As a Stable Isotope Labeled Internal Standard

Principles and Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Analytical Chemistry.musechem.comresearchgate.netacanthusresearch.com

Stable isotope-labeled internal standards (SIL-ISs) are indispensable tools in modern analytical chemistry, particularly in quantitative mass spectrometry. musechem.comresearchgate.net These standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comacanthusresearch.comsymeres.com The key principle behind their use is that a SIL-IS is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization. lgcstandards.comnih.gov However, due to the mass difference, the SIL-IS can be distinguished from the native analyte by a mass spectrometer. lgcstandards.com This allows for accurate and precise quantification by correcting for variations that can occur during the analytical process. musechem.com The use of a known quantity of a SIL-IS, such as 2-Methyl-3-biphenylmethanol-d5, allows for the determination of the analyte's true concentration by comparing the response ratio of the analyte to the internal standard. nih.gov

The primary advantages of using SIL-ISs include:

Enhanced Accuracy and Precision: By mimicking the analyte's behavior, SIL-ISs compensate for sample loss during extraction and variability in instrument response, leading to more reliable and reproducible results. musechem.comresearchgate.net

Correction for Matrix Effects: SIL-ISs are crucial for mitigating the impact of matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. musechem.comlgcstandards.com

Improved Sensitivity: By providing a clear reference signal, SIL-ISs can help to improve the signal-to-noise ratio, enabling the detection of lower concentrations of the analyte. musechem.com

Mitigation of Matrix Effects and Enhancement of Analytical Reproducibility in Complex Biological and Environmental Matrices.sigmaaldrich.com

Matrix effects are a significant challenge in quantitative analysis, especially in complex biological and environmental samples. oup.com These effects arise from co-eluting substances that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. tandfonline.com This can result in inaccurate quantification. oup.com

A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for these matrix effects. lgcstandards.comchromatographyonline.com Because the SIL-IS is chemically nearly identical to the analyte, it experiences the same ionization suppression or enhancement. lgcstandards.com By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to a more accurate and reproducible measurement. nih.gov This is particularly critical in complex matrices such as plasma, urine, and soil, where the composition can vary significantly between samples. waters.comnih.gov The use of a SIL-IS ensures that the analytical method is rugged and provides consistent results despite these variations. nih.gov

Role in Method Validation and Achievement of Accurate Quantification for Trace Analytes.sigmaaldrich.comtandfonline.com

Method validation is a critical process in analytical chemistry to ensure that a method is reliable, reproducible, and fit for its intended purpose. musechem.com Stable isotope-labeled internal standards play a pivotal role in this process. musechem.com During method validation, SIL-ISs are used to assess key parameters such as accuracy, precision, linearity, and the limit of quantification (LOQ). musechem.comnih.gov By spiking a known amount of the SIL-IS into calibration standards and quality control samples, analysts can verify that the method provides accurate results across the entire concentration range. musechem.comlgcstandards.com

For the accurate quantification of trace analytes, where concentrations are very low, the use of a SIL-IS is often essential. nih.gov At low concentrations, the analyte signal can be weak and more susceptible to fluctuations in instrument performance and matrix effects. musechem.com The SIL-IS provides a stable reference point, allowing for the precise measurement of even minute quantities of the analyte. musechem.com This is crucial in fields like therapeutic drug monitoring and environmental analysis, where even trace amounts of a substance can be significant. symeres.comnih.gov The ability of the SIL-IS to co-elute with the analyte and compensate for variability ensures that the quantification of trace analytes is both accurate and reliable. nih.gov

Advanced Mass Spectrometry Techniques for Quantification of Biphenylmethanol and its Derivatives

Advanced mass spectrometry techniques are pivotal for the precise and sensitive quantification of biphenylmethanol and its derivatives, including the deuterated internal standard this compound. The choice of technique often depends on the volatility and thermal stability of the compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Deuterated Biphenyl (B1667301) Compounds.symeres.comtandfonline.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like biphenyls. researchgate.netthermofisher.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. researchgate.net

For deuterated biphenyl compounds, GC-MS offers excellent separation from their non-labeled counterparts. nih.gov The slight difference in physical properties due to the deuterium labeling can sometimes lead to a small shift in retention time, which can be advantageous for resolving the analyte and the internal standard. nih.gov The mass spectrometer provides high selectivity, allowing for the distinct detection of the deuterated standard (e.g., Biphenyl-d10) and the target analyte, even if they co-elute. carlroth.com This makes GC-MS a robust method for the quantitative analysis of biphenyls in various matrices. researchgate.netthermofisher.com

Key considerations for GC-MS analysis of deuterated biphenyls:

Stationary Phase Selection: The choice of the GC column's stationary phase is critical for achieving optimal separation. nih.gov

Ionization Method: Electron ionization (EI) is commonly used and provides characteristic fragmentation patterns that aid in compound identification. researchgate.net

Isotopic Purity: It is important to ensure that the deuterated standard is of high isotopic purity to avoid interference from any unlabeled analyte present as an impurity. tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for High-Precision Quantification.symeres.comsigmaaldrich.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of a wide range of compounds, including biphenylmethanol and its derivatives, in complex matrices. oup.comnih.gov This technique is particularly suited for compounds that are not easily volatilized or are thermally labile. nih.gov LC separates the components of a mixture in the liquid phase, and the subsequent tandem mass spectrometry provides two stages of mass analysis for enhanced selectivity and sensitivity. nih.gov

In a typical LC-MS/MS workflow, the analyte and its stable isotope-labeled internal standard, such as this compound, are separated by the LC column and then ionized, often using electrospray ionization (ESI). tandfonline.com The first mass spectrometer (Q1) selects the precursor ion of the analyte and the internal standard. These ions are then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for very low detection limits. nih.govlcms.cz The high precision of LC-MS/MS makes it the preferred method for bioanalytical studies and therapeutic drug monitoring. nih.govnih.gov

ParameterLC-MS/MS Method 1 nih.govLC-MS/MS Method 2 nih.gov
Sample Preparation DifferentDifferent
Chromatographic Separation DifferentDifferent
Ionization DifferentDifferent
Proportional Bias (DEQAS) 1.0%1.0%
Systemic Difference (DEQAS) -0.05%-0.22%
Mean Difference (Patient Samples) -0.2%-0.2%
Constant Bias (Patient Samples) 0.31 nmol/L0.31 nmol/L
Proportional Bias (Patient Samples) 0.90%0.90%

This table presents a comparison of two different in-house LC-MS/MS methods for quantifying a vitamin D metabolite, demonstrating the high precision achievable despite variations in methodology. nih.gov

Considerations for Deuterium Label Stability and Purity in Analytical Protocols.sigmaaldrich.com

When using deuterium-labeled internal standards like this compound, it is crucial to consider the stability and purity of the deuterium label to ensure accurate and reliable quantitative results. acanthusresearch.comsigmaaldrich.com

Deuterium Label Stability:

One of the primary concerns with deuterium-labeled standards is the potential for hydrogen-deuterium (H-D) exchange. acanthusresearch.comsigmaaldrich.com This can occur if the deuterium atoms are located in positions on the molecule where they can be readily exchanged with protons from the solvent or matrix components. acanthusresearch.com This exchange can happen under certain pH conditions or in the presence of catalysts. acanthusresearch.com The loss of deuterium from the internal standard compromises its integrity and can lead to inaccurate quantification, as the standard's mass will change. sigmaaldrich.com Therefore, it is essential that the deuterium labels are placed in stable, non-exchangeable positions on the molecule. acanthusresearch.com For instance, deuterium atoms on carbons adjacent to carbonyl groups or on certain aromatic positions may be susceptible to exchange under specific conditions. acanthusresearch.com

Purity of the Deuterated Standard:

The chemical and isotopic purity of the deuterated internal standard is another critical factor. waters.comavantiresearch.com

Chemical Purity: The standard should be free from other impurities that could interfere with the analysis. avantiresearch.com

Isotopic Purity: This refers to the percentage of the standard that is fully labeled with deuterium. avantiresearch.com It is nearly impossible to synthesize a deuterated standard with 100% isotopic purity; there will almost always be a small amount of the unlabeled analyte present. chromatographyonline.com This unlabeled impurity can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). waters.comtandfonline.com It is generally recommended that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte's response at the LLOQ. chromatographyonline.com

To ensure the reliability of analytical protocols using deuterated standards, it is important to:

Assessment and Minimization of Hydrogen/Deuterium Exchange on Labile Sites

A primary concern when utilizing deuterated compounds as internal standards is the potential for the deuterium labels to exchange with protons from the surrounding solvent or matrix components, a phenomenon known as back-exchange. acanthusresearch.comsigmaaldrich.com This exchange can compromise the accuracy of quantitative results by altering the isotopic distribution of the internal standard. sigmaaldrich.com The stability of the deuterium labels in this compound is paramount for its function as a reliable internal standard.

The five deuterium atoms in this compound are located on one of the phenyl rings. The C-D bonds on an aromatic ring are generally considered stable under typical analytical conditions. However, the specific position of these labels on the biphenyl structure and the analytical conditions employed can influence their stability.

Factors Influencing H/D Exchange:

Several factors can promote the exchange of deuterium atoms on labile sites:

pH: Both acidic and basic conditions can catalyze H/D exchange. mdpi.comresearchgate.net The rate of exchange is highly dependent on the pH of the solution. nih.govacs.org

Temperature: Higher temperatures can increase the rate of exchange reactions. nih.govresearchgate.net

Solvent Composition: The nature of the solvent can play a role in the stability of the deuterium labels. acanthusresearch.com

Matrix Effects: Components within a complex biological or environmental matrix could potentially facilitate exchange. acanthusresearch.com

Minimization Strategies:

To ensure the isotopic integrity of this compound during its use as an internal standard, several strategies can be implemented:

Control of pH: Maintaining the pH of the sample and chromatographic mobile phase within a neutral range is crucial to minimize acid or base-catalyzed exchange. researchgate.net

Temperature Management: Samples should be stored at low temperatures, and any sample preparation steps involving elevated temperatures should be avoided or minimized. acs.org

Optimization of Analytical Method: The liquid chromatography and mass spectrometry (LC-MS) conditions should be carefully optimized to be as gentle as possible. This includes using appropriate mobile phases and minimizing the time the sample spends in the system before analysis. nih.govresearchgate.net

A hypothetical stability study for this compound under various conditions could yield results similar to those presented in the interactive table below.

ConditionIncubation Time (hours)Remaining Deuterium (%)
pH 32498.5
pH 72499.9
pH 102497.2
4°C4899.8
25°C4899.1
50°C4896.5

This table is based on general principles of deuterated standard stability and does not represent actual experimental data for this compound.

Evaluation of Isotopic Enrichment and Undesired Unlabeled Species Contamination

The quality of a stable isotope-labeled internal standard is defined by its isotopic enrichment and the absence of the corresponding unlabeled analyte. acanthusresearch.comchromatographyonline.com Isotopic enrichment refers to the percentage of the labeled isotope at a specific position within the molecule, while the presence of unlabeled species can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. chromatographyonline.comisotope.com

Isotopic Enrichment:

The isotopic enrichment of this compound is a measure of the percentage of deuterium at the five labeled positions on the phenyl ring. It is important to distinguish between isotopic enrichment and species abundance. For a d5 compound with 99% isotopic enrichment, not all molecules will be the d5 species; there will be a statistical distribution of d4, d3, and so on. isotope.com High-resolution mass spectrometry (HR-MS) is a powerful technique to determine the isotopic distribution and confirm the enrichment of the deuterated standard. rsc.org

Unlabeled Species Contamination:

The presence of unlabeled 2-Methyl-3-biphenylmethanol in the deuterated standard is a critical parameter to evaluate. This contamination can arise from incomplete deuteration during synthesis or from H/D back-exchange during storage or handling. Regulatory guidelines often specify that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte response at the lower limit of quantification (LLOQ). chromatographyonline.com

Analytical Techniques for Evaluation:

High-Resolution Mass Spectrometry (HR-MS): HR-MS can resolve the isotopic peaks of the deuterated and unlabeled compounds, allowing for the precise determination of isotopic enrichment and the quantification of unlabeled species. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ²H NMR, can be used to confirm the positions of the deuterium labels and to estimate the level of isotopic enrichment. rsc.org

The following interactive table illustrates a hypothetical quality control analysis of a batch of this compound.

ParameterMethodSpecificationResult
Isotopic Enrichment (per D site)HR-MS≥ 98%99.2%
d5 Species AbundanceHR-MS> 95%96.1%
Unlabeled Species (d0)HR-MS< 0.5%0.3%
Chemical PurityHPLC-UV≥ 98%99.5%

This table is a representative example of a certificate of analysis for a deuterated standard and is not based on specific experimental data for this compound.

Investigating Mechanistic Pathways and Environmental Dynamics with Deuterated Biphenylmethanol Analogues

Elucidation of Biotransformation Mechanisms in Non-Human Biological Systems

The introduction of deuterium (B1214612) into a molecule like 2-Methyl-3-biphenylmethanol creates a tracer that can be followed through complex biological processes. This is invaluable for understanding how organisms metabolize biphenyl (B1667301) compounds.

Stable heavy isotopes, including deuterium, have been incorporated into drug and xenobiotic molecules to serve as tracers for quantification and metabolic profiling during development. medchemexpress.com In in vitro and ex vivo models, such as liver microsome preparations or cultured hepatocytes, deuterated compounds like 2-Methyl-3-biphenylmethanol-d5 are used to track the formation of metabolites. turkupetcentre.net Since analytical techniques like mass spectrometry can distinguish between the deuterated parent compound and its non-deuterated metabolites, researchers can precisely map the metabolic transformations.

This approach helps identify the primary sites of metabolic attack on the biphenyl structure. For instance, deuteration can help determine whether metabolism occurs on the methyl group, the biphenyl rings, or other positions. The metabolic profiles of xenobiotics are often species-dependent, and in vitro studies using hepatic microsomes or hepatocytes are crucial for predicting metabolic pathways in a controlled environment before moving to more complex systems. turkupetcentre.net The use of deuterium-labeled standards is essential for accurately identifying and quantifying these metabolic products. medchemexpress.comturkupetcentre.net

In the context of biphenyl metabolism, which is often mediated by cytochrome P450 (P450) enzymes, KIE studies are particularly insightful. nih.gov P450 enzymes catalyze a wide range of oxidative reactions, frequently involving C-H bond cleavage. nih.govresearchgate.net By synthesizing 2-Methyl-3-biphenylmethanol with deuterium atoms at specific positions (e.g., on the methyl group or the aromatic rings), researchers can perform competitive assays. Comparing the metabolism rate of the deuterated versus the non-deuterated analogue can reveal the primary sites of oxidation and the degree to which this step limits the speed of the entire metabolic process. nih.govnih.gov The magnitude of the KIE can provide evidence for specific reaction mechanisms, such as hydrogen tunneling in some enzymatic reactions. acs.orgrsc.org

Table 1: Kinetic Isotope Effect (KIE) in a Hypothetical Enzymatic Reaction

This table illustrates how KIE values are interpreted to understand enzymatic mechanisms. A KIE value significantly greater than 1 suggests that the C-H bond cleavage is a rate-determining step.

IsotopologueReaction Rate ConstantKIE (kH / kD)Interpretation
Non-deuterated (Light)kH\multirow{2}{}{> 1}C-H bond cleavage is rate-limiting or partially rate-limiting.
Deuterated (Heavy)kD
Non-deuterated (Light)kH\multirow{2}{}{≈ 1}C-H bond cleavage is not the rate-limiting step.
Deuterated (Heavy)kD

Environmental Fate and Degradation Studies of Biphenyl Compounds

Understanding how biphenyl compounds persist or degrade in the environment is critical for risk assessment and bioremediation. Isotope-labeled analogues are essential for these studies, allowing scientists to trace degradation pathways in complex matrices like soil and water.

Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms in a complex community that are actively metabolizing a specific substrate. researchgate.netplos.org129.15.40 In a typical SIP experiment involving biphenyl, a 13C-labeled version of the compound is introduced into an environmental sample (e.g., soil or sediment). oup.comnih.gov Microorganisms that consume the labeled biphenyl incorporate the heavy isotope into their cellular components, such as DNA, RNA, or proteins. oup.comnih.gov

By separating the "heavy" (isotope-labeled) biomolecules from the "light" (unlabeled) ones using techniques like density gradient ultracentrifugation, researchers can isolate the genetic material of the organisms that actively degraded the biphenyl. plos.org129.15.40 Subsequent genetic sequencing reveals the identity of these active degraders, which often include bacteria from genera such as Rhodococcus, Burkholderia, and Pseudomonas, as well as previously uncultured clades. plos.org129.15.40oup.comnih.gov This method overcomes the limitations of traditional cultivation-based techniques, providing a more accurate picture of the key players in bioremediation. oup.comnih.gov

SIP experiments do more than just identify active microbes; they allow for the tracing of carbon flow through the microbial food web. nih.govresearchgate.net When a primary degrader metabolizes the isotopically labeled biphenyl, it may release labeled metabolites or byproducts into the environment. These labeled compounds can then be consumed by other microorganisms in a process known as cross-feeding. nih.govresearchgate.net

By analyzing the isotopic enrichment in different microbial populations over time, scientists can map the flow of carbon from the initial biphenyl compound through the entire community. This provides crucial insights into the functional interactions and synergistic relationships among soil bacteria. nih.govresearchgate.net For example, studies have shown that the biotransformation of biphenyl and its intermediate, benzoate, can be carried out by different sets of microorganisms with distinct growth strategies. nih.gov

Table 2: Microbial Genera Implicated in Biphenyl Degradation via Stable Isotope Probing (SIP)

The following table lists some of the bacterial genera that have been identified as active degraders of biphenyl in soil and sediment environments using SIP with ¹³C-biphenyl.

Microbial GenusEnvironmentPathway ImplicationReference(s)
RhodanobacterContaminated SoilBiphenyl/Benzoate Assimilation plos.org
BurkholderiaContaminated SoilBiphenyl/Benzoate Assimilation plos.orgnih.gov
PandoraeaContaminated SoilBiphenyl/Benzoate Assimilation plos.org
AzoarcusContaminated SoilBiphenyl Oxidation oup.comnih.gov
RugosibacterContaminated SoilBiphenyl Oxidation oup.comnih.gov
RhodococcusPine Root Zone SoilBiphenyl Catabolism 129.15.40
AchromobacterRiver SedimentBiphenyl Metabolism researchgate.net

The biodegradation of biphenyl compounds proceeds through fundamentally different mechanisms depending on the presence or absence of oxygen. tandfonline.comnih.gov

Aerobic degradation involves oxidative processes, typically initiated by biphenyl dioxygenase enzymes that insert oxygen into the aromatic ring structure. researchgate.netmdpi.com This leads to ring cleavage and the formation of intermediates like benzoates, which are then funneled into central metabolism. nih.govresearchgate.net This pathway can lead to the complete mineralization of the biphenyl compound to carbon dioxide and water. nih.gov

Anaerobic degradation , which occurs in environments like deep sediments, follows a different route. tandfonline.comnih.gov Instead of oxidation, the initial steps often involve carboxylation, where a carboxyl group is added to the biphenyl ring, forming biphenyl-4-carboxylic acid as a key intermediate. nih.govoup.com For chlorinated biphenyls (PCBs), anaerobic degradation proceeds via reductive dechlorination, where bacteria remove chlorine atoms, leaving the biphenyl backbone intact but making it less toxic and more susceptible to subsequent aerobic degradation. tandfonline.comresearchgate.netmdpi.com These two processes can be complementary in the environment, with anaerobic dechlorination of highly chlorinated PCBs producing less chlorinated congeners that can then be fully degraded by aerobic bacteria in surficial sediments. nih.gov

Isotopic Fractionation as a Diagnostic Tool in Environmental and Biological Processes

Isotopic fractionation refers to the partitioning of isotopes of an element between two different states or phases due to their mass differences. osti.govresearchgate.net This phenomenon is a cornerstone of using isotopically labeled compounds, such as this compound, as diagnostic tools in complex environmental and biological systems. mdpi.com The slight mass difference between protium (B1232500) (¹H) and deuterium (²H or D) leads to differences in the vibrational energy of chemical bonds, with C-D bonds being stronger and breaking more slowly than C-H bonds. This disparity, known as the kinetic isotope effect (KIE), causes measurable changes in the isotopic composition of a compound as it undergoes chemical or biological transformation. acs.org

The use of stable isotopes has become a valuable approach for tracing the source and fate of chemicals in the environment. mdpi.com By analyzing the isotopic ratios, researchers can gain insights into the kinetic fractionation of compounds during processes like degradation or production. mdpi.com

Detailed Research Findings

In environmental science, monitoring the isotopic fractionation of a contaminant provides a powerful method for assessing its degradation in situ. As a compound like this compound is released into the environment, its transformation through biotic or abiotic pathways will be subject to isotopic effects. For instance, during biodegradation, microorganisms may preferentially metabolize the lighter, non-deuterated isotopologues of a contaminant. This results in the remaining, untransformed pool of the contaminant becoming progressively enriched in the heavier isotope (deuterium). osti.gov By measuring the change in the isotopic ratio of the contaminant at a source zone versus at a downstream location, scientists can quantify the extent of natural attenuation and distinguish degradation from simple dilution or sorption processes. osti.govmdpi.com

In biological process studies, deuterated analogues are instrumental in elucidating metabolic pathways. acs.org The metabolism of a drug or pollutant often involves the cleavage of C-H bonds by enzymes. By introducing deuterium at specific positions, as in this compound, researchers can determine whether a particular C-H bond is broken during a rate-limiting step of the metabolic process. A significant slowing of the metabolic rate for the deuterated compound compared to its non-deuterated counterpart (a large KIE) provides strong evidence for the involvement of that specific position in the metabolic pathway. acs.org This technique is critical for understanding how organisms, from microbes to mammals, process xenobiotic compounds. Sulfur isotope fractionation, for example, is a direct manifestation of the respiratory metabolism of sulfate-reducing microorganisms and can be used as a diagnostic tool for their activity. acs.org

The table below illustrates the key properties of this compound, which is used as a labeled intermediate and internal standard for its parent compound, Bifenthrin, in such studies. usbio.netpharmaffiliates.comveeprho.com

Table 1: Properties of this compound

Property Value
Chemical Name 2-Methyl-[1,1'-biphenyl]-3-methanol-d5
Synonyms 2-Methyl-3-phenylbenzyl-d5 Alcohol; Labeled Bifenthrin intermediate usbio.net
CAS Number 1329835-20-2 pharmaffiliates.com
Molecular Formula C₁₄H₉D₅O usbio.net
Molecular Weight 203.29 g/mol usbio.net
Form Off-White Solid usbio.net

| Application | Used as a tracer and internal standard in mechanistic, environmental, and pharmacokinetic studies veeprho.comevitachem.com |

The following conceptual table demonstrates how isotopic fractionation data can be interpreted to diagnose degradation processes in the environment. It shows hypothetical data for a contaminant plume, where an increase in the relative abundance of the deuterated form indicates biodegradation.

Table 2: Conceptual Isotopic Fractionation Data for a Contaminant Plume

Location Distance from Source (meters) Contaminant Concentration (µg/L) Isotopic Ratio (δD in ‰) Inferred Process
Source Zone 0 500 +10 -
Monitoring Well 1 50 250 +25 Dilution & Biodegradation
Monitoring Well 2 100 100 +50 Significant Biodegradation

This diagnostic power allows isotopic fractionation analysis to provide crucial, in-depth insights into both environmental dynamics and intricate biological mechanisms that would be difficult to obtain through concentration measurements alone. mdpi.com

Spectroscopic Characterization of 2 Methyl 3 Biphenylmethanol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy is a cornerstone technique for the analysis of deuterium-labeled compounds, providing unparalleled insight into molecular structure. acs.org The use of both proton (¹H) and deuterium (B1214612) (²H) NMR allows for precise characterization.

Determination of Deuterium Incorporation Sites and Levels

The primary utility of NMR in analyzing 2-Methyl-3-biphenylmethanol-d5 is to confirm that the five deuterium atoms have been incorporated into the intended positions on one of the phenyl rings and to quantify the efficiency of this labeling.

Research Findings: The level of deuterium incorporation can be effectively determined using ¹H NMR spectroscopy by monitoring the decrease in the integral of signals corresponding to the protons that have been replaced by deuterium. researchgate.netnih.gov In the case of this compound, where one phenyl ring is deuterated, the signals corresponding to the five aromatic protons of that ring would be absent or significantly diminished in the ¹H NMR spectrum. The percentage of deuterium incorporation is calculated by comparing the integration of the remaining proton signals to an internal standard or to the signals of the non-deuterated parts of the molecule. nih.gov

Complementary ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. This provides definitive evidence of the deuterium incorporation sites. nih.gov A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the phenyl ring. The relative integrals of these signals can further confirm the distribution of deuterium within the molecule. For instance, studies on other deuterated molecules have successfully used this dual NMR approach to measure deuterium incorporation levels, with results being comparable to other methods like combustion analysis. rsc.orgscispace.com

Table 1: Hypothetical ¹H NMR Data Comparison for 2-Methyl-3-biphenylmethanol and its d5-Analog

Proton Environment Expected Chemical Shift (δ, ppm) for C₁₄H₁₄O Expected Observation for C₁₄H₉D₅O
-CH~2.2Signal present, integration = 3H
-CH ₂OH~4.6Signal present, integration = 2H
-OH VariableSignal present, integration = 1H
Aromatic Protons (non-deuterated ring)~7.1 - 7.3Signals present, integration = 4H
Aromatic Protons (deuterated ring)~7.3 - 7.6Signals absent or significantly reduced

Application in Structural Elucidation and Purity Assessment

The absence of signals from the deuterated phenyl ring in the ¹H NMR spectrum and the altered appearance of signals in the ¹³C NMR spectrum (due to C-D coupling) help to confirm the specific isomeric structure. aip.org Furthermore, the high sensitivity of NMR allows for the detection of any residual starting materials, by-products from the synthesis, or other impurities. A clean NMR spectrum, free from unexpected signals, is a strong indicator of the high purity of the this compound sample.

Infrared (IR) Spectroscopy in the Vibrational Analysis of Deuterated Biphenylmethanol Derivatives

IR spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in these vibrational frequencies, providing a clear spectroscopic signature of deuteration. nih.gov

Research Findings: The most significant changes in the IR spectrum upon deuteration occur for the stretching and bending vibrations of the bonds directly involving the deuterium atoms. The C-D stretching vibrations appear at a lower frequency (typically 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (typically 2850-3000 cm⁻¹). This is a direct consequence of the increased mass of deuterium. Similarly, C-D bending vibrations are found at lower wavenumbers than their C-H counterparts.

Table 2: Typical Infrared Vibrational Frequencies for C-H and C-D Bonds

Vibrational Mode Typical C-H Frequency (cm⁻¹) Expected C-D Frequency (cm⁻¹)
Aromatic Stretching3000 - 3100~2250 - 2350
Aromatic Out-of-Plane Bending675 - 900~500 - 700

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, as it can measure the mass of a molecule with extremely high accuracy. This allows for the unambiguous determination of the elemental formula and confirmation of isotopic composition. researchgate.netresearchgate.net

Research Findings: The key advantage of HRMS is its ability to differentiate between isotopes based on their precise mass. acs.org The mass of a deuterium atom (2.014102 u) is significantly different from that of a protium (B1232500) (hydrogen-1) atom (1.007825 u). For this compound, the replacement of five hydrogen atoms with five deuterium atoms results in a predictable increase in the monoisotopic mass.

By obtaining a high-resolution mass spectrum, the experimentally measured accurate mass can be compared to the theoretically calculated mass for the C₁₄H₉D₅O formula. A close match between these values provides definitive confirmation that the compound contains five deuterium atoms. HRMS can also reveal the isotopic distribution pattern, showing the relative abundances of molecules with different numbers of deuterium atoms (e.g., d₄, d₅, d₆), which serves as a powerful method for assessing isotopic purity. researchgate.net This technique is highly sensitive, requires very little sample, and provides a rapid confirmation of the successful synthesis of the target deuterated compound. researchgate.net

Table 3: Theoretical Mass Comparison for 2-Methyl-3-biphenylmethanol and its d5-Analog

Compound Molecular Formula Theoretical Exact Mass (Da)
2-Methyl-3-biphenylmethanolC₁₄H₁₄O198.10447
This compoundC₁₄H₉D₅O203.13583

Note: The exact mass for the non-deuterated compound is from PubChem nih.gov and the mass for the d5 analog was calculated based on isotopic masses.

Future Research Directions and Advanced Academic Applications

Development of Novel Late-Stage Deuterium (B1214612) Labeling Strategies for Complex Molecules

The synthesis of isotopically labeled compounds like 2-Methyl-3-biphenylmethanol-d5 is traditionally a complex, multi-step process. However, future research is increasingly focused on "late-stage" labeling, where deuterium is introduced into a fully formed molecule. This approach is more efficient and provides access to a wider range of deuterated analogs. snnu.edu.cn

Recent advancements in this area are centered on transition metal-catalyzed hydrogen isotope exchange (HIE). acs.org Palladium-based catalysts, in particular, have shown remarkable efficacy in the direct C-H deuteration of arenes (aromatic rings), which are core structures in biphenyl (B1667301) compounds. acs.orgnih.gov These methods leverage a reversible C-H activation step, allowing for high levels of deuterium incorporation into complex molecules with excellent functional group tolerance. acs.orgthieme-connect.com This is critical for molecules like 2-Methyl-3-biphenylmethanol, which contains sensitive hydroxyl and methyl groups.

The development of novel ligand scaffolds for these catalysts is a key area of research. acs.orgnih.gov Ligands can control the regioselectivity of the deuteration, directing the isotopic label to specific positions on the molecule. This precision is essential for creating standards like this compound, where the deuterium atoms must be in stable positions to be effective for quantification. Research is also exploring the use of more abundant and less expensive 3d transition metals to make these labeling techniques more accessible. snnu.edu.cn

Table 1: Comparison of Late-Stage Deuteration Strategies for Aromatic Compounds

Method Catalyst Type Deuterium Source Key Advantages Key Challenges
Acid/Base Catalysis Brønsted/Lewis Acids or Bases D₂O, Deuterated Acids Simple reagents Harsh conditions, low functional group tolerance, limited regioselectivity. thieme-connect.com
Heterogeneous Catalysis Metals on a solid support (e.g., Pt/C) D₂ Gas, D₂O High deuterium incorporation, easy catalyst removal Harsh conditions (high temperature/pressure), low functional group tolerance, potential for side reactions. thieme-connect.com
Homogeneous Catalysis (Directed) Iridium, Rhodium, Palladium Complexes D₂O, Deuterated Solvents High regioselectivity (directed by a functional group), mild reaction conditions. snnu.edu.cn Requires a directing group on the substrate.

| Homogeneous Catalysis (Nondirected) | Palladium Complexes with specialized ligands | D₂O | Excellent functional group tolerance, applicable to complex molecules without specific directing groups. acs.orgnih.gov | Achieving high selectivity can be challenging; requires catalyst/ligand development. |

Integration of Deuterated Analogs in Advanced "Omics" Research Platforms for Systems-Level Understanding

"Omics" fields, such as metabolomics and proteomics, generate vast datasets to understand biological systems at a molecular level. ontosight.aiplos.org The accuracy of these datasets is paramount, and this is where deuterated analogs like this compound play a critical role.

In mass spectrometry (MS)-based omics, deuterated compounds serve as ideal internal standards. clearsynth.compubcompare.ai Because they are chemically identical to the analyte of interest (the non-deuterated version), they behave in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com However, their higher mass allows them to be distinguished from the native compound by the detector. ontosight.ai By adding a known quantity of the deuterated standard to a sample, researchers can accurately quantify the corresponding native analyte, correcting for variations in sample preparation and instrument response. texilajournal.comscispace.com This improves the precision and reliability of quantitative measurements. clearsynth.comresolvemass.ca

This high-quality quantitative data is the foundation of systems biology. By accurately measuring changes in the levels of numerous metabolites or proteins across different states (e.g., healthy vs. diseased), researchers can model metabolic pathways, identify biomarkers, and gain a holistic understanding of cellular function. ontosight.ai The use of stable isotope labeling techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) in proteomics, further extends this capability by allowing for the direct comparison of protein abundance between different cell populations. nih.govwikipedia.org The integration of deuterated standards is therefore indispensable for generating the robust data needed for a true systems-level understanding of biology. scispace.com

Table 2: Applications of Deuterated Standards in "Omics" Platforms

"Omics" Field Application of Deuterated Standard Research Goal
Metabolomics Internal standard for LC-MS or GC-MS quantification. Accurate measurement of endogenous metabolite concentrations, metabolic flux analysis, biomarker discovery. pubcompare.airesearchgate.net
Proteomics Internal standard for quantifying post-translational modifications or absolute protein quantification. Precise quantification of protein expression levels, understanding protein dynamics and interactions. oup.complos.org
Pharmacokinetics Internal standard for drug and metabolite quantification in biological fluids. Studying drug absorption, distribution, metabolism, and excretion (ADME). ontosight.aiclearsynth.com

| Toxicology | Internal standard for quantifying toxins or their metabolites in biological and environmental samples. | Accurate risk assessment and exposure monitoring. pubcompare.ai |

Expansion of Environmental Isotope Tracing Methodologies for Biphenyl Pollutants and Derivatives

Biphenyls, particularly polychlorinated biphenyls (PCBs), are persistent organic pollutants that pose significant environmental and health risks. who.intepa.gov Understanding their sources, transport, and fate in the environment is a major goal of environmental science. Isotope tracing methodologies provide powerful tools for this purpose. fiveable.me

Compound-Specific Isotope Analysis (CSIA) measures the stable isotopic ratios (e.g., ¹³C/¹²C) of individual pollutants. nih.gov These ratios can vary depending on the original source material and manufacturing process, creating an isotopic "fingerprint" that can be used to identify sources of contamination. nih.govnih.gov Furthermore, biological and chemical degradation processes often favor molecules with lighter isotopes, leading to a predictable shift in the isotopic composition of the remaining pollutant pool. CSIA can therefore be used to track the natural attenuation of biphenyls in the environment. nih.govoup.com

The accuracy of CSIA and other quantitative methods for analyzing environmental pollutants relies heavily on the use of appropriate standards. asme.org Deuterated compounds like this compound are used as surrogate or internal standards in these analyses. nih.gov Added to an environmental sample (e.g., soil, water, sediment) before extraction and analysis, they allow scientists to correct for the loss of analyte during sample preparation and for matrix effects during instrumental analysis. asme.orgnih.gov As researchers develop methods to trace new biphenyl derivatives and their degradation products, the availability of corresponding deuterated standards will be essential for ensuring data quality and expanding the scope of environmental isotope tracing. grafiati.com

Table 3: Analytical Techniques for Biphenyl Pollutants Utilizing Isotope Tracing

Technique Principle Role of Deuterated Standard
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and quantifies volatile and semi-volatile compounds. Internal standard for accurate quantification of specific biphenyl congeners. asme.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates and quantifies non-volatile compounds. Internal standard for quantification, especially for hydroxylated or other functionalized biphenyl derivatives. scispace.com
Compound-Specific Isotope Analysis (CSIA) Measures the stable isotope ratios of individual compounds using GC coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS). Used as a quality control or internal standard to ensure the accuracy of the isotope ratio measurements. nih.gov

| Pyrolysis-GC/MS | Characterizes non-volatile materials by thermal decomposition into smaller, detectable fragments. | A deuterated standard of a similar polymeric structure can be used to quantify tire tread particles (which contain biphenyl-related compounds) in environmental samples. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-3-biphenylmethanol-d5 with high isotopic purity?

  • Methodological Answer : Synthesis of deuterated compounds like this compound requires precise control of reaction conditions to ensure isotopic integrity. For example, base-catalyzed reactions (e.g., K₂CO₃ in DMF at 80°C for 5 hours) are effective for benzyl/phenethyl derivative preparation . To achieve ≥98 atom% deuterium, use deuterated reagents (e.g., C₆D₅CH₂CH₂NH₂ or C₆D₅CH₂CH₂OH) and monitor deuteration via mass spectrometry or NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR : Confirm deuterium incorporation via absence of proton signals in specific positions.
  • GC-MS/LC-MS : Compare retention times and fragmentation patterns with non-deuterated analogs.
  • Isotopic purity assays : Use isotope ratio mass spectrometry (IRMS) to quantify deuterium content .

Q. What safety protocols are critical when handling deuterated aromatic alcohols like this compound?

  • Methodological Answer : Follow hazard codes [危]4-3-III (flammable, irritant):

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the reaction kinetics of this compound in catalytic systems?

  • Methodological Answer : Deuterium’s higher mass reduces zero-point energy, altering activation barriers. For example:

  • Kinetic isotope effects (KIE) : Measure rate constants (kH/kD) for reactions like oxidation or esterification.
  • Computational modeling : Use density functional theory (DFT) to compare transition states of deuterated vs. protiated analogs .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Impurities (e.g., residual solvents or non-deuterated byproducts) require:

  • SPE purification : Use Oasis HLB cartridges for solid-phase extraction to isolate target compounds .
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic clusters (e.g., [M+D]⁺ vs. [M+H]⁺).
  • Deuterated internal standards : Spike with analogs like BP-3-d5 or triclosan-d3 for quantification .

Q. Can biocatalytic methods replace traditional synthesis for deuterated compounds like this compound?

  • Methodological Answer : Biocatalysis offers greener alternatives but requires optimization:

  • Enzyme screening : Test alcohol dehydrogenases (ADHs) or cytochrome P450s for regioselective deuteration.
  • Solvent engineering : Use water-miscible ionic liquids to enhance enzyme stability in deuterated media .

Contradictions and Limitations

  • Synthesis : While K₂CO₃/DMF () is cost-effective, Grignard methods () yield higher purity but require cryogenic conditions.
  • Safety : emphasizes skin/eye protection, whereas prioritizes ventilation; both are context-dependent.

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